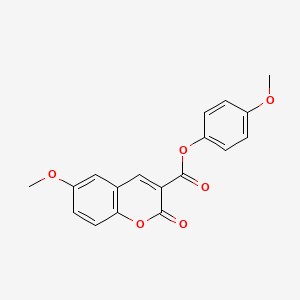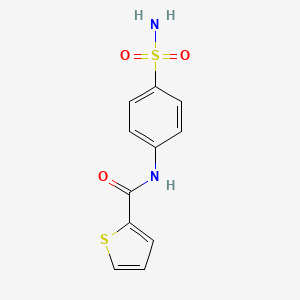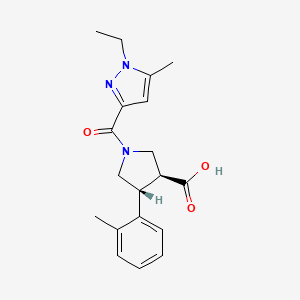![molecular formula C27H22N2O4 B5558979 2-[3-(2,4-Dimethoxyphenyl)-4-phenyl-3,4-dihydropyridazin-6-yl]indene-1,3-dione](/img/structure/B5558979.png)
2-[3-(2,4-Dimethoxyphenyl)-4-phenyl-3,4-dihydropyridazin-6-yl]indene-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(2,4-Dimethoxyphenyl)-4-phenyl-3,4-dihydropyridazin-6-yl]indene-1,3-dione is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The unique structure of this compound, which includes a pyridazinone ring fused with an indene-1,3-dione moiety, contributes to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(2,4-Dimethoxyphenyl)-4-phenyl-3,4-dihydropyridazin-6-yl]indene-1,3-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazinone Ring: This can be achieved by reacting hydrazine derivatives with appropriate diketones under reflux conditions.
Coupling with Indene-1,3-dione: The pyridazinone intermediate is then coupled with indene-1,3-dione using a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the pyridazinone ring can yield dihydropyridazinone derivatives with altered biological activities.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydropyridazinone derivatives.
Substitution: Functionalized phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its anti-inflammatory and analgesic properties.
Medicine: Potential anticancer agent due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 2-[3-(2,4-Dimethoxyphenyl)-4-phenyl-3,4-dihydropyridazin-6-yl]indene-1,3-dione involves its interaction with various molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase (COX) and tubulin.
Pathways Involved: Inhibition of COX leads to reduced production of prostaglandins, thereby exerting anti-inflammatory effects. Interaction with tubulin disrupts microtubule formation, leading to anticancer activity.
Comparación Con Compuestos Similares
- 2-[3-(2,4-Dimethoxyphenyl)-4-phenyl-3,4-dihydropyridazin-6-yl]indene-1,3-dione
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
Comparison:
- Structural Differences: While both compounds contain dimethoxyphenyl groups, the presence of different heterocyclic rings (pyridazinone vs. triazole) distinguishes them.
- Biological Activity: The unique combination of the pyridazinone and indene-1,3-dione moieties in this compound contributes to its distinct biological activities, making it a promising candidate for further research.
Propiedades
IUPAC Name |
2-[3-(2,4-dimethoxyphenyl)-4-phenyl-3,4-dihydropyridazin-6-yl]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O4/c1-32-17-12-13-20(23(14-17)33-2)25-21(16-8-4-3-5-9-16)15-22(28-29-25)24-26(30)18-10-6-7-11-19(18)27(24)31/h3-15,21,24-25H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPNNQAGXROZLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2C(C=C(N=N2)C3C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5558920.png)

![N-9H-fluoren-9-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5558930.png)



![4-[(4-methoxyphenoxy)methyl]-N-(1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5558949.png)
![5-(4-tert-butylphenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B5558963.png)
![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-(propoxymethyl)pyrrolidine](/img/structure/B5558971.png)

![4-[(E)-(2-fluorophenyl)diazenyl]-1H-pyrazole-3,5-diamine](/img/structure/B5558985.png)

![2-methyl-4-[3-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5558993.png)
